4-Amino-1,2,5-oxadiazol-3-ol
Overview
Description
4-Amino-1,2,5-oxadiazol-3-ol (ADO) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. ADO is a five-membered ring that contains nitrogen, oxygen, and carbon atoms. It is a white crystalline substance that is soluble in water and organic solvents.
Mechanism Of Action
4-Amino-1,2,5-oxadiazol-3-ol's mechanism of action is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
4-Amino-1,2,5-oxadiazol-3-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its antioxidant and anti-inflammatory properties. Additionally, 4-Amino-1,2,5-oxadiazol-3-ol has been shown to enhance immune function and improve cognitive function.
Advantages And Limitations For Lab Experiments
4-Amino-1,2,5-oxadiazol-3-ol has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its stability and reactivity can be a limitation in certain experiments, and it can be difficult to synthesize in large quantities.
Future Directions
There are several potential future directions for research on 4-Amino-1,2,5-oxadiazol-3-ol. One area of interest is its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, 4-Amino-1,2,5-oxadiazol-3-ol's antioxidant and anti-inflammatory properties make it a potential candidate for use in the development of functional foods and nutraceuticals. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
4-Amino-1,2,5-oxadiazol-3-ol can be synthesized through various methods, including the reaction of hydrazine with carbon dioxide and formaldehyde or the reaction of nitrous acid with formamide. The most common method for synthesizing 4-Amino-1,2,5-oxadiazol-3-ol is through the reaction of hydrazine hydrate with glyoxal in the presence of a base.
Scientific Research Applications
4-Amino-1,2,5-oxadiazol-3-ol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit antimicrobial, antitumor, and antioxidant properties, making it a potential candidate for drug development.
properties
IUPAC Name |
4-amino-1,2,5-oxadiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c3-1-2(6)5-7-4-1/h(H2,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXLSWFBBQFLTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NONC1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299957 | |
Record name | 4-Amino-1,2,5-oxadiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,2,5-oxadiazol-3-ol | |
CAS RN |
159013-90-8 | |
Record name | 4-Amino-1,2,5-oxadiazol-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159013-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1,2,5-oxadiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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